molecular formula C15H14ClN3O B2393993 N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide CAS No. 2411243-49-5

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No. B2393993
CAS RN: 2411243-49-5
M. Wt: 287.75
InChI Key: HHXIHACKEZIGRI-UHFFFAOYSA-N
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Description

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide is a compound that has received significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a promising class of drugs that have been shown to have therapeutic potential in a variety of diseases.

Mechanism of Action

The mechanism of action of N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide involves the inhibition of JAK enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which are important in the regulation of immune responses and cell growth. By inhibiting JAK enzymes, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide can modulate immune responses and cell growth, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It can reduce inflammation and immune responses by inhibiting the production of cytokines and chemokines. It can also inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide in lab experiments include its specificity and potency as a JAK inhibitor. It has also been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the disease model being studied.

Future Directions

There are many potential future directions for research on N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide. One direction is the development of new JAK inhibitors based on the structure of CP-690,550. Another direction is the exploration of the potential use of JAK inhibitors in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to better understand the specific mechanisms of action of JAK inhibitors and their potential side effects.

Synthesis Methods

The synthesis of N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide involves several steps. The first step involves the reaction of 3-chloropyridine-4-carboxaldehyde with pyridine-4-carboxaldehyde to form the intermediate 3-chloro-N-(pyridin-4-ylmethyl)pyridine-4-carboxamide. This intermediate is then reacted with propargylamine to form N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have therapeutic potential in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, including CP-690,550, have also been studied for their potential use in the treatment of cancer and viral infections.

properties

IUPAC Name

N-[(3-chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-2-15(20)19(10-12-3-6-17-7-4-12)11-13-5-8-18-9-14(13)16/h2-9H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXIHACKEZIGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=NC=C1)CC2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide

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